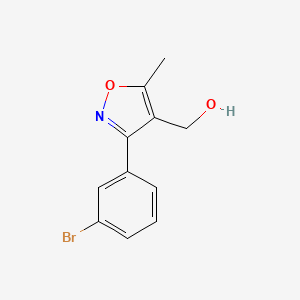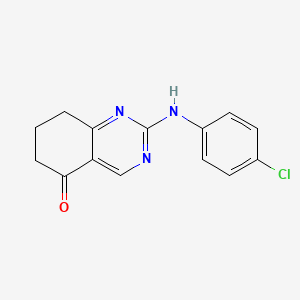
1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated at the 1 and 3 positions using methylating agents such as methyl iodide or dimethyl sulfate.
Piperazine Introduction: The piperazine moiety is introduced through a nucleophilic substitution reaction, where piperazine reacts with a suitable leaving group on the purine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Large-scale batch reactors are used to carry out the alkylation and substitution reactions.
Continuous Flow Reactors: For more efficient production, continuous flow reactors may be employed to streamline the synthesis process.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Piperazine in the presence of a suitable leaving group and a base.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Uniqueness
1,3-Dimethyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the piperazine moiety, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Propiedades
Fórmula molecular |
C11H16N6O2 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-piperazin-1-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H16N6O2/c1-15-8-7(9(18)16(2)11(15)19)13-10(14-8)17-5-3-12-4-6-17/h12H,3-6H2,1-2H3,(H,13,14) |
Clave InChI |
MRKDHWMFYIEUEY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11852381.png)


![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)


![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)

